4-(2-Amino-ethyl)-N,N-dimethyl-benzamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

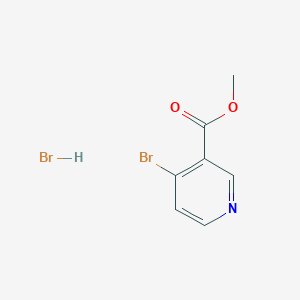

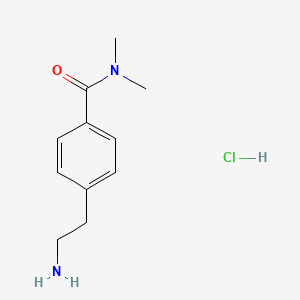

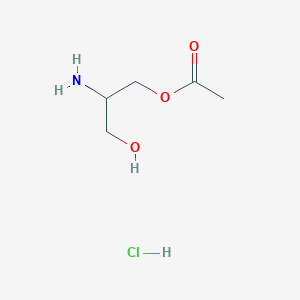

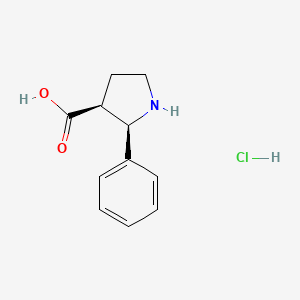

The compound “4-(2-Amino-ethyl)-N,N-dimethyl-benzamide hydrochloride” is a benzamide derivative with an aminoethyl group at the 4-position of the benzene ring, and the nitrogen of this group is dimethylated. The hydrochloride indicates that this compound is likely a salt, which could affect its solubility and stability .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a benzene ring core, with the amide and aminoethyl groups contributing to the polarity of the molecule. The dimethyl groups on the nitrogen would add steric bulk .Chemical Reactions Analysis

As an amide and secondary amine, this compound could participate in various chemical reactions. The amide could undergo hydrolysis, and the secondary amine could be involved in reactions such as alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact structure, the presence of the hydrochloride salt, and the conditions under which it is stored .科学的研究の応用

Synthesis and Pharmacological Activity

Synthesis in Anticonvulsant Research : A derivative of 4-(2-Amino-ethyl)-N,N-dimethyl-benzamide hydrochloride, specifically 4-Amino-N-(2,6-dimethylphenyl)benzamide or ameltolide, has shown significant anticonvulsant properties. Its synthesis and evaluation in various anticonvulsant models indicate its potential as a potent anticonvulsant, surpassing phenytoin in the maximal electroshock seizure test (Lambert et al., 1995).

Pharmacological Activity in Neurological Disorders : Another study synthesized and evaluated the pharmacological activity of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide (TKS159) and its optical isomers. The results indicated that these compounds, particularly TKS159, showed a potent affinity for 5-hydroxytryptamine 4 (5-HT4) receptors, suggesting their potential use in neurological disorders (Yanagi et al., 1999).

Characterization and Stability Studies

- Crystalline Forms and Characterization : The preparation and characterization of crystalline forms of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide were conducted, providing insight into its stability and suitability for further pharmaceutical development (Yanagi et al., 2000).

Antibacterial and Computational Study

- Antibacterial Properties : A study on the 4-amino-N-[2 (diethylamino) ethyl] benzamide-tetraphenylborate complex indicated its potential for antibacterial activity. The research explored the compound's synthesis, characterization, and antibacterial properties, contributing to the understanding of its potential medicinal uses (Mostafa et al., 2023).

作用機序

Target of Action

The primary target of 4-(2-Amino-ethyl)-N,N-dimethyl-benzamide hydrochloride, also known as AEBSF, is serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood clotting, and cell signaling .

Mode of Action

AEBSF acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues, causing an additional 183.0354 Da to be added to each modified residue . This modification disrupts the enzyme’s active site, preventing it from catalyzing its substrate .

Biochemical Pathways

The inhibition of serine proteases by AEBSF affects several biochemical pathways. For instance, it can inhibit enzymes like trypsin, chymotrypsin, plasmin, kallikrein, and thrombin, which are involved in digestion, blood clotting, and fibrinolysis .

Pharmacokinetics

It is known to be water-soluble and stable at low ph values . This suggests that it may have good bioavailability and could be administered orally.

Result of Action

The inhibition of serine proteases by AEBSF can have various effects at the molecular and cellular levels. For example, it can prevent the degradation of certain proteins, inhibit the clotting of fibrinogen, and disrupt cell signaling pathways .

Action Environment

The action of AEBSF can be influenced by environmental factors such as pH. It is stable for up to six months if stored refrigerated at a pH of less than 7 . If a pH of greater than 7 is required, pH adjustment should be made just prior to use . This suggests that the efficacy and stability of AEBSF could be affected by the pH of its environment.

特性

IUPAC Name |

4-(2-aminoethyl)-N,N-dimethylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-13(2)11(14)10-5-3-9(4-6-10)7-8-12;/h3-6H,7-8,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYTXZDBQMZSLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride](/img/structure/B1382781.png)

![2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B1382783.png)